molecular formula C13H24 B14691543 3,5-Dodecadiene, 2-methyl- CAS No. 28980-74-7

3,5-Dodecadiene, 2-methyl-

Cat. No.: B14691543
CAS No.: 28980-74-7
M. Wt: 180.33 g/mol
InChI Key: HULVBFBDOCMWOT-HULFFUFUSA-N
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Description

3,5-Dodecadiene, 2-methyl- is an organic compound with the molecular formula C13H24 It is a branched hydrocarbon with a diene structure, meaning it contains two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dodecadiene, 2-methyl- typically involves the use of alkenes and alkynes as starting materials. One common method is the catalytic hydrogenation of 2-methyl-3,5-dodecadiyne. This reaction is carried out under controlled conditions using a palladium catalyst and hydrogen gas. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atm.

Industrial Production Methods: In an industrial setting, the production of 3,5-Dodecadiene, 2-methyl- can be achieved through large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction parameters are optimized to achieve efficient conversion rates and minimize by-products.

Types of Reactions:

    Oxidation: 3,5-Dodecadiene, 2-methyl- can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Reduction reactions can convert the double bonds in 3,5-Dodecadiene, 2-methyl- to single bonds, forming saturated hydrocarbons. Hydrogen gas (H2) in the presence of a nickel catalyst is often used for this purpose.

    Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group. Halogenation using chlorine (Cl2) or bromine (Br2) is a typical example.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: H2 gas with a nickel catalyst at elevated temperatures (50-100°C).

    Substitution: Cl2 or Br2 in the presence of a catalyst such as iron (Fe) at room temperature.

Major Products Formed:

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of 2-methyl-dodecane.

    Substitution: Formation of halogenated derivatives like 2-methyl-3,5-dodecadiene chloride or bromide.

Scientific Research Applications

3,5-Dodecadiene, 2-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals, lubricants, and additives.

Mechanism of Action

The mechanism of action of 3,5-Dodecadiene, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. Its diene structure allows it to participate in cycloaddition reactions, forming cyclic compounds that can interact with biological macromolecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Methyl-1,3-butadiene: A diene with a similar structure but shorter carbon chain.

    3,5-Dodecadiene: The parent compound without the methyl substitution.

    2-Methyl-3,5-hexadiene: A shorter chain analogue with similar reactivity.

Uniqueness: 3,5-Dodecadiene, 2-methyl- stands out due to its specific molecular structure, which imparts unique chemical properties and reactivity. The presence of the methyl group at the 2-position enhances its stability and influences its reactivity in various chemical reactions. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

28980-74-7

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

(3E,5E)-2-methyldodeca-3,5-diene

InChI

InChI=1S/C13H24/c1-4-5-6-7-8-9-10-11-12-13(2)3/h9-13H,4-8H2,1-3H3/b10-9+,12-11+

InChI Key

HULVBFBDOCMWOT-HULFFUFUSA-N

Isomeric SMILES

CCCCCC/C=C/C=C/C(C)C

Canonical SMILES

CCCCCCC=CC=CC(C)C

Origin of Product

United States

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